molecular formula C23H22O7 B1663815 Toxicarolisoflavone

Toxicarolisoflavone

Cat. No.: B1663815
M. Wt: 410.4 g/mol
InChI Key: WNIRAQXHOVJVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toxicarol isoflavone is a naturally occurring isoflavone extracted from the plant Millettia brandisiana. Isoflavones are a class of flavonoids, which are phenolic compounds with a 3-phenylchromen-4-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toxicarol isoflavone involves the use of 2,2-dimethyl-5-hydroxy-7-methoxychroman as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and hydroxylation, under specific reaction conditions .

Industrial Production Methods: Industrial production of toxicarol isoflavone can be achieved through biotechnological approaches, such as plant cell cultures and metabolic engineering. These methods involve the use of genetically engineered microorganisms or plant organ cultures to enhance the yield of isoflavones .

Chemical Reactions Analysis

Types of Reactions: Toxicarol isoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toxicarol isoflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant-microbe interactions and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural pesticides and other agrochemicals

Mechanism of Action

Toxicarol isoflavone is structurally and biogenetically related to other isoflavones, such as genistein, daidzein, and glycitein. These compounds share a similar 3-phenylchromen-4-one backbone but differ in their functional groups and biological activities. Toxicarol isoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIRAQXHOVJVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toxicarolisoflavone
Reactant of Route 2
Toxicarolisoflavone
Reactant of Route 3
Reactant of Route 3
Toxicarolisoflavone
Reactant of Route 4
Toxicarolisoflavone
Reactant of Route 5
Toxicarolisoflavone
Reactant of Route 6
Toxicarolisoflavone
Customer
Q & A

Q1: What is Toxicarol isoflavone and where is it found?

A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].

Q2: What is the chemical structure of Toxicarol isoflavone?

A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.

Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?

A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.

Q4: What is the research focus regarding Toxicarol isoflavone?

A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.

Q5: What are the limitations of the current research on Toxicarol isoflavone?

A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.